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Compound of Interest

Compound Name: Nilvadipine

Cat. No.: B1678883

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics,
bioavailability, and metabolic fate of nilvadipine, a dihydropyridine calcium channel blocker.
The information presented herein is synthesized from a range of preclinical and clinical studies
to support research and development activities.

Pharmacokinetic Profile

Nilvadipine is characterized by rapid and complete absorption following oral administration,
but it undergoes extensive first-pass metabolism, which significantly influences its
bioavailability.

Absorption

Following oral administration, nilvadipine is absorbed quickly and completely from the
gastrointestinal tract.[1][2] In healthy male volunteers, maximum plasma concentrations (Cmax)
are typically reached between 1.08 and 1.50 hours after dosing.[3]

Distribution

Nilvadipine exhibits a high volume of distribution at steady-state (greater than 4 L/kg) in all
animal species studied, indicating extensive distribution into tissues.[4] After intravenous
administration in rats, radioactivity from 14C-labeled nilvadipine was rapidly distributed to
various tissues, with high concentrations maintained in the liver and kidneys.[5] The long final
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elimination half-life of 15 to 20 hours in humans is likely attributable to a slow redistribution of
the drug from tissue compartments back into the systemic circulation.

Nilvadipine is highly bound to plasma proteins. The unbound, or free, fraction of nilvadipine in
plasma is low across various species: 1.94% in mice, 1.89% in rabbits, and 0.85% in dogs. In
humans, nilvadipine binds non-specifically to plasma lipoproteins, including high-density
lipoprotein (HDL) and low-density lipoprotein (LDL).

Metabolism

The primary factor limiting the systemic availability of nilvadipine is extensive first-pass
metabolism in the liver. This process is mediated by the cytochrome P450 (CYP450) enzyme
system. The main metabolic transformations involve:

» Oxidation of the 1,4-dihydropyridine ring to its pyridine analogue.
o Hydrolysis of the 5-isopropyl ester or 3-methyl ester group to a carboxylic acid.
» Hydroxylation of the 6-methyl group or the methyl group of the isopropyl ester chain.

These biotransformation pathways result in the formation of inactive metabolites. The
disposition of nilvadipine can be stereoselective and species-dependent; for instance, after
oral dosing in male rats, the plasma concentration of the more potent (+)-nilvadipine was
lower than that of the (-)-enantiomer, while in dogs, the concentration of the (+)-enantiomer was
significantly higher.

EXxcretion

Nilvadipine is eliminated from the body primarily as inactive metabolites via the kidneys.
Following administration of radiolabeled nilvadipine in animal studies, only trace amounts of
the unchanged drug were found in urine and bile. In bile duct-cannulated rats, approximately
75% of the radioactive dose was excreted in the bile. In dogs, urinary excretion accounted for
56-61% of the administered radioactive dose. Unchanged nilvadipine was not detected in
human urine.

Bioavailability
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Absolute and Dose-Dependent Bioavailability

Due to the significant first-pass effect, the absolute bioavailability of nilvadipine in humans is
approximately 14-19%. In animal models, oral bioavailability varies, with values of 3-4% in male
rats, 2% in rabbits, and between 29% and 44% in other species like dogs.

Pharmacokinetic studies in healthy volunteers have shown that the area under the plasma
concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increase in
proportion to the dose for single oral doses up to about 12 mg. At higher doses of 16 and 20
mg, this linear relationship may be lost, suggesting that the first-pass hepatic elimination of the
drug may become concentration-dependent or saturated.

Factors Influencing Bioavailability

o Food: The presence of food has little effect on the extent of nilvadipine bioavailability.
Studies in healthy volunteers showed no significant differences in AUC or Cmax between
fasted and fed states. However, a high-calorie meal (748-kcal) was found to slightly but
significantly increase the time to reach Cmax, indicating a possible delay in drug absorption
that is not considered therapeutically important in chronic therapy.

e Hepatic Impairment: In patients with liver cirrhosis, the bioavailability of nilvadipine is
increased. Despite this, repeated administration does not appear to lead to drug
accumulation.

e Drug-Drug Interactions: Co-administration of nilvadipine with drugs that modulate the
activity of the CYP450 system can significantly alter its plasma concentration.

o CYP3A4 Inducers: Rifampicin, a potent inducer of CYP3A4, has been shown to reduce
the mean AUC of nilvadipine from 17.4 to 0.6 ug I-1 h, effectively abolishing its
hypotensive effects.

o CYP3A4 Inhibitors: Grapefruit juice, a known inhibitor of intestinal CYP3A4, can
significantly increase the bioavailability of nilvadipine, potentially leading to enhanced
effects and side effects.

Quantitative Pharmacokinetic Data
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The following tables summarize key pharmacokinetic parameters for nilvadipine from various
studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Nilvadipine in Healthy Human

Volunteers
Cmax Tmax AUC
Dose t%2 (hours) Reference
(ng/mL) (hours) (ng-h/mL)
Proportiona
2 mg 1.48 + 0.47 1.08 - 1.50 11.0+2.3
| to dose
Proportional
4 mg 3.48 £ 0.53 1.08 - 1.50 11.0+23
to dose
Proportional
6 mg 6.69+1.54 1.08 - 1.50 11.0+£23
to dose

Data presented as mean = standard deviation where available.

Table 2: Pharmacokinetic Parameters of Nilvadipine in Animal Species
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Absolut
e
. tY vd CL . . Referen
Species Route Dose Bioavail
(hours) (L/kg) (L/h/kg) .
ability
(%)
0.1 )
Mouse v 0.73 >4 High N/A
mglkg
Rat 0.1
\Y, 1.2 >4 High N/A
(Male) mg/kg
Rat
Oral 10 mg/kg N/A N/A N/A 3-43
(Male)
_ 0.1
Rabbit v 3.7 >4 Moderate  N/A
mg/kg
Rabbit Oral N/A N/A N/A N/A 2
0.1
Dog v 5.0 >4 Low N/A
mg/kg
Dog Oral 1 mg/kg ~6 N/A N/A 37-44

Vd (Volume of Distribution at steady-state), CL (Systemic Plasma Clearance), N/A (Not

Available).

Table 3: Plasma Protein Binding of Nilvadipine in Animal Species

. Free Fraction in % Bound
Species Reference
Plasma (%) (Calculated)
Mouse 1.94 98.06
Rabbit 1.89 98.11
| Dog | 0.85|99.15 | |
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Key Experimental Methodologies
Human Pharmacokinetic Studies

Clinical pharmacokinetic evaluations of nilvadipine have typically been conducted in healthy
male volunteers. A common study design is the Latin-square, crossover method, where each
subject receives different doses or treatments (e.g., fasted vs. fed) separated by a washout
period. For single-dose studies, oral doses have ranged from 2 mg to 20 mg. Following drug
administration, serial blood samples are collected over a period of up to 32 hours to
characterize the plasma concentration-time profile.

Animal Absorption, Distribution, Metabolism, and
Excretion (ADME) Studies

Preclinical ADME studies have been performed in mice, rats, rabbits, and dogs using both
intravenous (IV) and oral administration. To trace the drug's fate, these studies often employ
14C-radiolabeled nilvadipine. Following administration, samples of blood, urine, feces, and
bile (from cannulated animals) are collected over time. Tissue distribution is assessed by
measuring radioactivity in various organs at different time points post-dosing.

Bioanalytical Methods

Quantification of nilvadipine in biological matrices requires highly sensitive analytical methods
due to the low nanogram-per-milliliter concentrations observed in plasma.

¢ Gas Chromatography-Mass Spectrometry (GC-MS): Early studies utilized capillary column
gas chromatography coupled with negative-ion chemical ionization mass spectrometry. This
method achieved a lower limit of detection of 0.01 ng/mL in human plasma.

e Gas Chromatography with Electron Capture Detection (GC-ECD): This method has been
used for determining nilvadipine concentrations in urine, with a detection limit of 0.5 ng/mL.

 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While not explicitly
detailed for nilvadipine in the provided results, LC-MS/MS is the modern standard for
guantifying small molecule drugs and their metabolites in biological fluids due to its high
sensitivity, specificity, and throughput.
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o Capillary Electrophoresis-Frontal Analysis (CE/FA): This specialized technique has been
applied to study the enantioselective binding of nilvadipine to plasma lipoproteins.

Visualizations
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Figure 1: Nilvadipine Mechanism of Action

Click to download full resolution via product page

Caption: Nilvadipine blocks L-type calcium channels on vascular smooth muscle cells.

Pharmacokinetic and Metabolic Pathway Overview
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Figure 2: Overview of Nilvadipine's Oral Pharmacokinetic Pathway

Click to download full resolution via product page

Caption: Oral nilvadipine undergoes extensive first-pass metabolism in the liver.
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Experimental Workflow for a Human Pharmacokinetic
Study

Study Design
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Figure 3: Typical Workflow for a Clinical Pharmacokinetic Study
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Caption: Workflow for determining pharmacokinetic parameters in human subjects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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